molecular formula C16H14O4 B191058 (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone CAS No. 55743-21-0

(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone

Cat. No. B191058
CAS RN: 55743-21-0
M. Wt: 270.28 g/mol
InChI Key: QSRIZZQWNHKERT-AWEZNQCLSA-N
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Description

(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone, also known as Hesperetin, is a flavanone that is naturally found in citrus fruits. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Structural Analysis and Comparison

  • The compound (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone is structurally related to flavonoids. A study conducted by Shin and Lah (1986) on a similar compound, naringenin, highlights the structural characteristics of these compounds, including their hydrogen bonding and molecular conformation (Shin & Lah, 1986).

Synthesis and Potential Biological Activities

  • Research by Ji and Liang (1998) on 2,3-benzopyrone analogs, closely related to the compound , investigated their synthesis for evaluating potential K(+)-channel and anticancer activities. This study indicates a direction for exploring the biological applications of these compounds (Ji & Liang, 1998).

Anticancer Properties

  • Kowalczyk et al. (2017) explored the anticancer applications of apigenin, a compound structurally similar to (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone. This research provides insights into how similar compounds might inhibit cancer cell glucose uptake, affect the extracellular matrix, and impact cancer progression (Kowalczyk, Bodalska, Miranowicz, Karłowicz-Bodalska, 2017).

Chemical Properties and Derivatives

  • Studies on compounds like 5,6-Dihydroxy-7-methoxyflavone, which share a similar chemical structure with the compound , reveal insights into their chemical properties, including intramolecular hydrogen bonding and molecular geometry. This information can be crucial for understanding the reactivity and potential applications of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone (Shoja, 1994).

Additional Insights

  • Other studies on related compounds offer further insights into their chemical synthesis, structural characteristics, and potential biological activities. This body of research collectively contributes to the understanding of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone and similar compounds, paving the way for exploring their scientific applications (Joshi & Trivedi, 2010), (Saeed, Sharma, Durani, Jain, Durani, Kapil, 1990), (Umeokoli, Muharini, Okoye, Ajiwe, Akpuaka, Lin, Liu, Proksch, 2016), and others.

properties

CAS RN

55743-21-0

Product Name

(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1

InChI Key

QSRIZZQWNHKERT-AWEZNQCLSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3

SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3

Other CAS RN

55743-21-0

synonyms

(±)-Cryptostrobin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone

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